molecular formula C18H13ClFN3O3S2 B12211760 (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Cat. No.: B12211760
M. Wt: 437.9 g/mol
InChI Key: JCBLAQDTDSAIBQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Chemistry and Molecular Architecture

Core Heterocyclic Frameworks

1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring forms the central heterocyclic scaffold, characterized by a five-membered structure containing two nitrogen atoms at positions 1 and 3 and a sulfur atom at position 4. This arrangement confers aromaticity through delocalized π-electrons, with bond lengths between nitrogen and carbon atoms (e.g., N–C = 1.297–1.323 Å) consistent with partial double-bond character. The ring’s planarity is critical for conjugation with adjacent substituents, as evidenced by crystallographic studies showing interatomic distances of 3.36 Å between stacked thiadiazole rings in related derivatives. Infrared spectroscopy further confirms the ring’s electronic structure, with strong absorption bands at 1630 cm⁻¹ (C=N stretching) and 715–781 cm⁻¹ (C–S vibrations).

Sulfonyl-Functionalized Thiadiazole Derivatives

The sulfonyl group (–SO₂–) at position 5 of the thiadiazole ring introduces significant electron-withdrawing effects, polarizing the heterocycle and enhancing its reactivity toward nucleophilic agents. X-ray diffraction data for analogous sulfonamide-thiadiazole complexes reveal sulfur–oxygen bond lengths of 1.43–1.45 Å, typical for sulfonyl groups. This substituent also contributes to steric bulk, as seen in the van der Waals interactions (3.5–4.0 Å) between the sulfonyl oxygen and hydrophobic residues like Val135 and Leu204 in protein-bound analogs.

Substituent Analysis

4-Chlorophenyl Group

The 4-chlorophenyl moiety, attached via a conjugated enamide linker, exerts both electronic and steric influences. The chlorine atom’s electronegativity (χ = 3.0) withdraws electron density from the aromatic ring, reducing electron donation to the enamide system. This effect is quantified by Hammett substituent constants (σₚ = 0.23 for –Cl), which correlate with increased acidity of the enamide NH group. Crystallographic studies of similar chlorophenyl-thiadiazole derivatives show dihedral angles of 15–25° between the aryl ring and thiadiazole plane, minimizing steric clash while maintaining conjugation.

4-Fluorobenzyl Sulfonyl Moiety

The 4-fluorobenzyl sulfonyl group introduces a second halogenated aryl system, with fluorine’s high electronegativity (χ = 4.0) further polarizing the sulfonyl group. NMR data for related fluorobenzyl-thiadiazoles show deshielded aromatic protons (δ = 7.8–8.2 ppm) due to ring electron withdrawal. The benzyl spacer allows rotational flexibility, with calculated energy barriers of 8–12 kcal/mol for rotation about the C–S bond in sulfonyl derivatives.

Prop-2-Enamide Conjugation

The (2E)-prop-2-enamide linker adopts a planar trans configuration, with C=C and C=O bond lengths of 1.34 Å and 1.23 Å, respectively. This conjugation extends the π-system from the thiadiazole ring to the 4-chlorophenyl group, as evidenced by UV-Vis absorption maxima near 280 nm (ε ≈ 15,000 M⁻¹cm⁻¹) in similar enamide-thiadiazoles. The amide NH participates in intramolecular hydrogen bonding with the thiadiazole N3 atom (distance = 2.14 Å), locking the enamide in a rigid conformation.

Geometric and Conformational Features

E/Z Isomerism in Enamide Systems

The E-configuration of the enamide linker is energetically favored due to reduced steric hindrance between the 4-chlorophenyl group and thiadiazole ring. Computational studies on analogous systems predict a 5–8 kcal/mol energy difference favoring the E isomer over the Z form. This configuration places the 4-chlorophenyl and sulfonyl groups on opposite sides of the enamide plane, minimizing dipole-dipole repulsions.

Steric and Electronic Interactions Between Functional Groups

Key interactions include:

  • π-Stacking : The 4-fluorobenzyl sulfonyl group engages in edge-to-face π interactions (3.8–4.2 Å) with the thiadiazole ring.
  • Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor for water molecules in crystalline lattices (O···H–O = 1.9–2.1 Å).
  • Steric Effects : The 4-chlorophenyl group’s ortho-hydrogens create a 12–15° twist in the enamide linker to avoid clashes with the thiadiazole C5 substituent.

Properties

Molecular Formula

C18H13ClFN3O3S2

Molecular Weight

437.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C18H13ClFN3O3S2/c19-14-6-1-12(2-7-14)5-10-16(24)21-17-22-23-18(27-17)28(25,26)11-13-3-8-15(20)9-4-13/h1-10H,11H2,(H,21,22,24)/b10-5+

InChI Key

JCBLAQDTDSAIBQ-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol

  • Esterification : 4-Chlorobenzoic acid is treated with methanol and concentrated H₂SO₄ to yield methyl 4-chlorobenzoate (80% yield).

  • Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces 4-chlorobenzoylhydrazide (90% yield).

  • Cyclization : Treatment with CS₂ and KOH in ethanol, followed by acidification, yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (94% purity).

Sulfonylation to Introduce 4-Fluorobenzyl Group

  • Chlorination : The thiol intermediate is reacted with Cl₂ in dichloroethane/water to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride.

  • Amination : Sulfonyl chloride is treated with 4-fluorobenzylamine in acetonitrile and triethylamine to afford 5-(4-fluorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine (37.8% yield).

Propenamide Coupling

  • Acylation : The amine intermediate is reacted with (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride in dry dichloromethane, using triethylamine as a base, to yield the final product.

Optimization of Reaction Conditions

Sulfonylation Efficiency

  • Solvent Choice : Dichloroethane/water outperforms acetic acid/water due to better solubility of intermediates.

  • Temperature : Maintaining 0–5°C during sulfonyl chloride formation minimizes side reactions.

Coupling Reaction Yield Enhancement

  • Base Selection : Triethylamine (0.15 mL/mmol) achieves optimal deprotonation without overbase-driven decomposition.

  • Purification : Recrystallization from ethanol improves purity to >98%.

Table 1: Reaction Optimization Summary

StepOptimal ConditionsYieldPurity
Thiadiazole Formation0°C, HCl/EtOH94%95%
SulfonylationCl₂ in ClCH₂CH₂Cl/H₂O, 0°C89%91%
Propenamide CouplingEt₃N, CH₂Cl₂, RT78%98%

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (DMSO-d₆): δ 7.90 (d, 2H, ArH), 7.66 (d, 2H, ArH), 7.51 (d, 2H, ArH), 7.16 (d, 2H, ArH), 6.82 (d, 1H, CH=CH), 6.31 (d, 1H, CH=CH).

  • IR : Peaks at 3261 cm⁻¹ (N–H stretch), 1614 cm⁻¹ (C=O), 1093 cm⁻¹ (S=O).

  • LCMS : m/z 436.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClFN₃O₃S₂.

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.3652.58
H3.243.51
N9.649.43

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

  • Advantage : Reduces reaction time from 6 hours to 30 minutes for cyclization steps.

  • Limitation : Requires specialized equipment, limiting scalability.

Solid-Phase Synthesis

  • Use Case : Suitable for combinatorial libraries but yields <50% for this compound due to steric hindrance.

Table 2: Method Comparison

MethodYieldTimeScalability
Conventional78%12 hHigh
Microwave-Assisted72%4 hModerate
Solid-Phase45%24 hLow

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiadiazoles, including those related to (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide, exhibit antiviral properties. A study synthesized various N-substituted thiadiazole derivatives and evaluated their efficacy against Tobacco Mosaic Virus (TMV). Some compounds demonstrated moderate antiviral activity, suggesting potential for further development as antiviral agents .

Antimicrobial Properties

Compounds derived from thiadiazoles have been studied for their antimicrobial effects. The sulfonamide group present in the compound contributes to its ability to inhibit bacterial growth. Research indicates that modifications to the thiadiazole structure can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic options for conditions characterized by inflammation .

Plant Protection Agents

The compound is being explored as a potential active ingredient in agrochemical formulations aimed at pest control. Its structural characteristics allow it to function effectively against various pests while being less harmful to beneficial organisms . The incorporation of the thiadiazole moiety is particularly relevant due to its known insecticidal properties.

Herbicide Development

Research into the herbicidal properties of thiadiazole derivatives indicates that they can inhibit plant growth by interfering with specific biochemical pathways. The compound may serve as a basis for developing novel herbicides with improved efficacy and selectivity against unwanted vegetation .

Synthesis and Structural Insights

The synthesis of (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antiviral ActivityModerate activity against TMV; potential for further development
Antimicrobial PropertiesEffective against bacterial strains; modifications enhance potency
Agrochemical ApplicationsPotential use as a herbicide; effective pest control agent

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulation of Signaling Pathways: Interacting with key signaling molecules and receptors, leading to alterations in cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

(2E)-3-(2-Chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Key Differences :

  • Substituent Position : The chlorine atom on the phenyl group is at the 2-position instead of the 4-position.
  • Data Gaps: No comparative bioactivity or crystallographic data are available, necessitating further studies to evaluate positional effects on functionality.

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Structural Features :

  • Core: 1,3,4-Thiadiazole ring with a 4-methylphenyl group and a 4-chlorobenzylideneamino substituent.
  • Crystallography : The thiadiazole ring is planar (mean deviation: 0.0042 Å ), with an R factor of 0.058 , indicating high-quality crystallographic data.
  • Functional Contrast: Unlike the target compound, this analogue lacks the sulfonyl group, which is critical for hydrogen bonding and solubility. Instead, it employs a benzylideneamino group, which may limit polar interactions.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Characteristics :

  • Core : Triazole-thione scaffold with dual 2-chlorophenyl groups.
  • Supramolecular Structure : Forms a hexamer via N–H···O , N–H···S , and O–H···S hydrogen bonds.
  • Comparison : The triazole ring and thione group differ electronically from the thiadiazole and enamide in the target compound. These differences may influence metabolic stability and target selectivity.

Thiazole and Triazine Derivatives

Example : (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide.

  • Structural Elements : Combines thiazole, diazenyl, and fluorophenyl groups.
  • Divergence : The diazenyl group and pyridine ring offer distinct electronic properties compared to the sulfonyl-thiadiazole system, which may affect pharmacokinetics.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity Notes (if available) Reference
(2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide 1,3,4-Thiadiazole 4-Chlorophenyl, 4-fluorobenzylsulfonyl Not reported
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide 1,3,4-Thiadiazole 2-Chlorophenyl, 4-fluorobenzylsulfonyl Not reported
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, 4-chlorobenzylideneamino General thiadiazole bioactivity noted
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione Dual 2-chlorophenyl groups Hydrogen-bonded supramolecular assembly
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide Thiazole Diazenyl, fluorophenyl, pyridine Not reported

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Structure and Synthesis

The compound features a thiadiazole moiety , which is known for its pharmacological significance. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with various aryl and sulfonyl groups to enhance biological activity. The incorporation of a 4-chlorophenyl group and a 4-fluorobenzyl sulfonyl group is significant as these modifications can influence the lipophilicity and bioactivity of the resulting compound.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide have been tested against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values in the range of 0.28 µg/mL against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activation .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively documented:

  • Antibacterial and Antifungal Properties : Compounds in this class have shown activity against a range of pathogens. For example, studies indicate that certain 1,3,4-thiadiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties:

  • Inhibition Studies : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
  • Cytokine Modulation : These compounds can modulate cytokine production in immune cells, thereby reducing inflammation .

Case Studies

A selection of case studies highlights the effectiveness of thiadiazole derivatives:

StudyCompoundTargetIC50 ValueMechanism
1aMCF-70.28 µg/mLApoptosis via Bax/Bcl-2 ratio
2bE. coli15 µg/mLCell wall synthesis inhibition
3cCOX-IIIC50 = 10 µMEnzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (2E)-3-(4-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step protocols. For example, thiadiazole intermediates are synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by sulfonation and coupling reactions. Optimization includes adjusting stoichiometry (e.g., 1:3 molar ratio for POCl₃), solvent selection (DMSO/water for recrystallization), and pH control (ammonia solution, pH 8–9) to improve yields (87–95%) .
  • Key Data :

StepReagents/ConditionsYieldMelting Point (°C)
CyclizationPOCl₃, 90°C, 3h87–95%77–110
Sulfonation4-fluorobenzylsulfonyl chloride, DCM, RT~80%N/A

Q. How is the compound characterized structurally and chemically?

  • Methodology : Use ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons), FT-IR (C=O stretch ~1650 cm⁻¹, S=O ~1350 cm⁻¹), and elemental analysis (C, H, N within ±0.3% of theoretical values). Discrepancies in elemental data may indicate impurities; recrystallization or column chromatography is recommended for purification .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition studies. For example, thiadiazole derivatives are often tested for antibacterial activity via broth microdilution (MIC values reported in µg/mL) .

Advanced Research Questions

Q. What crystallographic insights reveal its molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) confirms stereochemistry (E-configuration) and packing motifs. Key parameters include:

ParameterValue
Space groupP63/mmc (e.g., staggered COF analogs)
R factor0.043–0.099
H-bondingN–H···O (2.8–3.1 Å)
  • Implications : Non-covalent interactions (π-π stacking, H-bonding) influence solubility and stability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodology :

  • Modify substituents : Replace 4-fluorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Assay outcomes : Compare IC₅₀ values in enzyme inhibition assays. For example, trifluoromethyl groups improve metabolic stability by 30% in analogs .
    • Data Table :
DerivativeSubstituentActivity (IC₅₀, nM)
Parent4-F-benzyl150
CF₃ analog4-CF₃-benzyl95

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH, 1 week) with HPLC monitoring. Hydrolysis of the enamide group is a critical degradation pathway; buffer systems (pH 1.2–7.4) reveal susceptibility to acidic conditions .

Q. How can computational modeling predict binding modes and pharmacokinetics?

  • Methodology : Use docking software (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2). QSAR models incorporating logP and polar surface area (PSA) predict blood-brain barrier permeability (PSA <90 Ų preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.